2-(4-chlorophenyl)-2-cyclopentylacetic acid
Description
Properties
CAS No. |
77585-53-6 |
|---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 2-(4-Chlorophenyl)-2-cyclopentylacetone
A plausible intermediate is 2-(4-chlorophenyl)-2-cyclopentylacetone, synthesized via alkoxyarylation or Friedel-Crafts acylation . Patent CN102746142A demonstrates the use of sodium hydroxide and copper powder under nitrogen to facilitate coupling between chlorophenyl derivatives and ketones. Adapting this:
Subsequent hydrolysis with hydrochloric acid and acetic acid (as in) would yield the target compound.
Hydrolysis and Purification
The ketone-to-acid conversion requires careful control:
-
Sulfur-assisted hydrolysis : Sublimed sulfur and morpholine reflux (5 hours) followed by HCl/acetic acid hydrolysis (18 hours) achieves >99.5% purity in analogous compounds.
-
Solvent extraction : Ethyl acetate and sherwood oil mixtures efficiently isolate intermediates.
Comparative Analysis of Methodologies
Key observations :
-
Copper-mediated methods offer higher yields and purity but require stringent nitrogen environments.
-
Grignard routes face challenges with steric hindrance from the cyclopentyl group.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-cyclopentylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-2-cyclopentylacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at the α-Carbon
2-(4-Chlorophenyl)propanoic Acid
- Structure: Propanoic acid backbone with a 4-chlorophenyl group at the α-carbon.
- Key Differences : Replaces the cyclopentyl group with a methyl group.
- Applications : Intermediate in synthesis of anti-inflammatory and antiparasitic agents (e.g., ) .
2-(4-Chlorophenyl)-2-(p-tolyl)acetic Acid
- Structure : Acetic acid backbone with 4-chlorophenyl and p-tolyl substituents.
- Key Differences : Substitutes cyclopentyl with p-tolyl (methylphenyl), introducing aromaticity and lipophilicity.
- Properties : Molecular weight = 260.71 g/mol; higher hydrophobicity may favor membrane permeability .
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic Acid
Functional Group Modifications
(R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
- Structure : Hydroxyl group replaces the cyclopentyl ring.
- Key Differences : Introduces chirality (R-configuration) and a polar hydroxyl group.
- Properties : Increased hydrogen-bonding capacity, improving solubility in aqueous media. Used in enantioselective synthesis () .
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid
- Structure: Phenoxy ether linkage between the chlorophenyl and acetic acid groups.
- Key Differences : Ether bridge enhances conformational flexibility and electronic delocalization.
- Properties : Molecular weight = 262.69 g/mol; applications in agrochemicals or as a metabolite (e.g., ) .
Biological Activity
2-(4-Chlorophenyl)-2-cyclopentylacetic acid, a compound with the molecular formula C13H15ClO2 and CAS number 77585-53-6, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
The synthesis of this compound typically involves a Grignard reaction, where 4-chlorobenzyl chloride reacts with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions require anhydrous solvents to prevent side reactions. The overall synthesis can be summarized as follows:
-
Grignard Reaction :
-
Hydrolysis :
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may modulate serotonin receptors, particularly 5-HT receptors, which play a crucial role in various neurological functions. This modulation has implications for conditions such as epilepsy and mood disorders.
Research Findings
A study utilizing a zebrafish model for Dravet syndrome (a severe form of epilepsy) demonstrated that compounds structurally related to this compound exhibited significant antiepileptic activity. The findings suggest that modifications to the chlorophenyl ring can enhance the compound's efficacy while reducing toxicity levels in vivo .
Case Studies
- Zebrafish Model Study :
- Researchers screened over 3500 compounds, identifying several analogues of clemizole (a related compound) that effectively suppressed seizure-like behaviors in mutant zebrafish models at concentrations of 100 µM and 250 µM.
- Compounds derived from modifications of the chlorophenyl moiety showed improved pharmacological profiles .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)acetic acid | Chlorophenyl group only | Anti-inflammatory properties |
| 2-Cyclopentylacetic acid | Cyclopentyl group only | Moderate analgesic effects |
| 4-Chlorophenylacetic acid | Only chlorophenyl group | Antimicrobial activity |
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-2-cyclopentylacetic acid, and how do reaction conditions influence yield and stereochemical outcomes?
The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, cyclopentylacetic acid derivatives can react with 4-chlorophenyl halides using AlCl₃ or FeCl₃ as catalysts. Reaction conditions such as solvent polarity (dichloromethane vs. DMF) and temperature (0°C to reflux) significantly impact yields (up to 75%) and stereoselectivity. Evidence from analogous syntheses suggests that slow addition of reactants and inert atmospheres minimize side reactions .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopentyl ring conformation.
- HPLC-MS : For purity assessment and detection of regioisomeric by-products.
- X-ray Crystallography : To resolve stereochemical ambiguities in crystalline forms. Solid-state deuterium NMR (as in Table 2.2, ) can further elucidate molecular dynamics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing the stereochemistry of this compound?
Discrepancies in splitting patterns or chemical shifts often arise from dynamic rotational effects. Variable-temperature solid-state deuterium NMR (e.g., at -93% deuteration) quantifies activation energies for molecular motion, distinguishing static vs. dynamic disorder. Computational modeling (DFT or MD simulations) complements experimental data to validate proposed conformers .
Q. What strategies minimize diastereomeric by-products during synthesis?
- Chiral Resolution : Use cellulose-based HPLC columns (e.g., Chiralpak® IC) for enantiomer separation.
- Enantioselective Catalysis : BINOL-derived phosphoric acids or transition-metal complexes enhance stereocontrol.
- Isomerization : Lewis acids (AlCl₃) convert undesired cis isomers to trans configurations, as demonstrated in cyclohexyl analog syntheses .
Q. How do researchers validate the compound's binding specificity to target enzymes in mechanistic studies?
Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) quantify IC₅₀ values. Co-crystallization with enzymes (e.g., carboxylases) reveals binding modes via X-ray diffraction. Kinetic analyses (Km/Vmax shifts under varying substrate concentrations) differentiate competitive vs. allosteric inhibition mechanisms, as seen in related chlorophenyl-acetic acid inhibitors .
Q. What methods optimize reaction conditions to suppress polymerization or oxidation by-products?
- Temperature Control : Maintain reactions below 40°C to prevent radical-initiated polymerization.
- Antioxidants : Add BHT (butylated hydroxytoluene) at 0.1% w/w to stabilize reactive intermediates.
- Inert Atmospheres : Use argon or nitrogen to exclude oxygen, critical for thiol-containing analogs (see protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
